molecular formula C7H14N2O4 B556900 (2S,6S)-2,6-diaminoheptanedioic acid CAS No. 14289-34-0

(2S,6S)-2,6-diaminoheptanedioic acid

Cat. No.: B556900
CAS No.: 14289-34-0
M. Wt: 190.2 g/mol
InChI Key: GMKMEZVLHJARHF-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,6S)-2,6-diaminoheptanedioic acid is a chiral amino acid derivative with significant importance in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S)-2,6-diaminoheptanedioic acid typically involves asymmetric hydrogenation of dehydroamino acids. One efficient method includes the use of [Rh(I)(COD)-(S,S) or -(R,R)-Et-DuPHOS)] + OTf- as a catalyst to produce optically active, protected amino acid derivatives with high enantiomeric excess . This approach can also be adapted for the synthesis of other isomers and analogues.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of asymmetric hydrogenation and chiral resolution are likely employed on a larger scale to ensure the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

(2S,6S)-2,6-diaminoheptanedioic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the amino groups, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the carboxyl groups into alcohols or other reduced forms.

    Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced forms, and substituted compounds with different functional groups.

Scientific Research Applications

(2S,6S)-2,6-diaminoheptanedioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,6S)-2,6-diaminoheptanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. These interactions can influence various biological processes, including protein synthesis and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    meso-Diaminopimelic acid: Another chiral amino acid derivative with similar structural properties.

    (2R,6R)-2,6-diaminoheptanedioic acid: The enantiomer of (2S,6S)-2,6-diaminoheptanedioic acid with different stereochemistry.

Uniqueness

This compound is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological molecules. This uniqueness makes it valuable for studying chiral catalysis and developing enantiomerically pure pharmaceuticals .

Properties

IUPAC Name

(2S,6S)-2,6-diaminoheptanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKMEZVLHJARHF-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701313562
Record name L,L-Diaminopimelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [Alfa Aesar MSDS], Solid
Record name Diaminopimelic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13709
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Diaminopimelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001370
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14289-34-0, 583-93-7
Record name L,L-Diaminopimelic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14289-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6S,2S)-Diaminopimelic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014289340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L,L-Diaminopimelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIAMINOPIMELIC ACID, (6S,2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3I8AN6S7F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Diaminopimelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001370
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

300 °C
Record name Diaminopimelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001370
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,6S)-2,6-diaminoheptanedioic acid
Reactant of Route 2
(2S,6S)-2,6-diaminoheptanedioic acid
Reactant of Route 3
(2S,6S)-2,6-diaminoheptanedioic acid
Reactant of Route 4
(2S,6S)-2,6-diaminoheptanedioic acid
Reactant of Route 5
(2S,6S)-2,6-diaminoheptanedioic acid
Reactant of Route 6
(2S,6S)-2,6-diaminoheptanedioic acid
Customer
Q & A

Q1: Why is there interest in synthesizing (2S,6S)-2,6-diaminoheptanedioic acid?

A1: this compound, also known as L,L-diaminopimelate, is a key component of the diaminopimelate pathway. This pathway is responsible for L-lysine biosynthesis, which is essential for bacterial cell wall synthesis and absent in mammals. [] Therefore, specifically inhibiting enzymes within this pathway using compounds like this compound and its derivatives could lead to the development of selective antibacterial agents or herbicides. []

Q2: What synthetic strategies are employed to obtain this compound and its derivatives?

A2: The research highlights the use of the Schollkopf bislactim-ether methodology for controlling the stereochemistry at the C(2) and C(6) positions of the target compounds. [] Different chiral building blocks like L-glutamate and L-serine derivatives are employed to introduce the desired stereochemistry at specific carbon centers. For instance, the synthesis leverages the Garner aldehyde, a valuable intermediate for introducing chirality. [] Additionally, enantio- and diastereoselective aldol additions using glycine titanium-enolates are employed for constructing specific stereoisomers, showcasing the versatility of these synthetic approaches. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.